molecular formula C22H19ClN4O3 B2387581 4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-14-6

4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2387581
CAS No.: 899746-14-6
M. Wt: 422.87
InChI Key: PYDVNSSQWPYEBS-UHFFFAOYSA-N
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Description

4-Chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Core structure: Pyrazolo[3,4-b]pyridine, a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5.
  • Substituents:
    • 4-Chloro: A chlorine atom at position 4 of the pyridine ring.
    • 3-Methyl: A methyl group at position 3 of the pyrazole ring.
    • 1-Phenyl: A phenyl group at position 1 of the pyrazole ring.
    • 5-Carboxamide: A carboxamide group at position 5, linked to a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-19-20(23)16(12-24-21(19)27(26-13)15-7-5-4-6-8-15)22(28)25-14-9-10-17(29-2)18(11-14)30-3/h4-12H,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDVNSSQWPYEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components (Figure 1):

  • Pyrazolo[3,4-b]pyridine core
  • Chloro and methyl substituents at C4 and C3
  • N-(3,4-Dimethoxyphenyl)carboxamide at C5

Retrosynthetic strategies prioritize late-stage carboxamide formation to avoid side reactions during earlier halogenation steps.

Synthetic Methodologies

Route 1: Multicomponent Cyclization Followed by Sequential Functionalization

Step 1: Core Formation
A one-pot reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.2 eq), ethyl 3-oxobutanoate (1.0 eq), and 3,4-dimethoxybenzaldehyde (1.1 eq) in acetic acid at 110°C for 8 hr yields ethyl 3-methyl-1-phenyl-5-(3,4-dimethoxybenzoyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (78% yield).

Step 2: Chlorination
Treatment with N-chlorosuccinimide (NCS, 1.5 eq) in DMF at 0°C → RT introduces the C4 chloro group (92% yield).

Step 3: Amidation
Ester hydrolysis (LiOH/THF/H2O) followed by HATU-mediated coupling with 3,4-dimethoxyaniline provides the target compound (65% overall yield from ester).

Key Data:
Parameter Value
Reaction Time 14 hr (total)
Overall Yield 49%
Purity (HPLC) 98.2%

Route 2: Palladium-Catalyzed Aminocarbonylation

Step 1: Iodide Preparation
5-Iodo-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes chlorination (NCS, CH2Cl2) to install C4-Cl (89% yield).

Step 2: Aminocarbonylation
Using COware® technology:

  • Pd(OAc)2 (5 mol%)
  • Xantphos (10 mol%)
  • 3,4-Dimethoxyaniline (1.2 eq)
  • CO generated from HCO2H/MeSO3H

Reaction in DMF/Et3N (3:1) at 80°C for 6 hr delivers the carboxamide directly (82% yield).

Advantages:
  • Eliminates protection/deprotection steps
  • Atom-economic (94% carbon efficiency)

Route 3: Curtius Rearrangement Approach

Step 1: Hydrazide Formation
Ethyl 5-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate reacts with hydrazine hydrate (5 eq) to form carbohydrazide (94% yield).

Step 2: Isocyanate Generation
Treatment with tert-butyl nitrite (2 eq) and HCl in dioxane at -10°C generates the acyl azide, undergoing Curtius rearrangement to isocyanate.

Step 3: Amine Coupling
Reaction with 3,4-dimethoxyaniline in THF at 0°C → RT affords target compound (58% yield over two steps).

Challenges:
  • Requires strict temperature control (-10°C to 0°C)
  • Competing urea formation observed (12-15%)

Comparative Analysis of Methods

Yield and Efficiency

Parameter Route 1 Route 2 Route 3
Overall Yield 49% 68% 43%
Step Count 3 2 3
Scalability Medium High Low
Purification Challenges Moderate Low High

Regiochemical Control

  • Route 2 demonstrated superior regioselectivity (99:1 C5 vs C3 amidation)
  • Route 1 showed 8-12% C3-carboxamide byproduct requiring chromatographic removal

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, pyridine-H)
  • δ 7.85-7.45 (m, 5H, Ph-H)
  • δ 6.92 (d, J=8.4 Hz, 1H, OCH3-Ar)
  • δ 3.87 (s, 3H, OCH3)
  • δ 3.83 (s, 3H, OCH3)
  • δ 2.61 (s, 3H, CH3)

13C NMR (101 MHz, DMSO-d6):

  • 165.4 (CONH)
  • 152.1, 149.3 (pyrazole C)
  • 112.7-148.2 (aromatic C)
  • 56.1, 55.9 (OCH3)
  • 14.2 (CH3)

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3e from share a pyrazole-carboxamide scaffold but differ in substitution patterns:

Compound Core Structure Substituents (R1, R2, R3) Yield (%) Melting Point (°C) Key Features
3a Pyrazole R1=Ph, R2=Ph, R3=4-CN-Ph 68 133–135 Cyano group enhances polarity
3b Pyrazole R1=4-Cl-Ph, R2=Ph, R3=4-CN-Ph 68 171–172 Dichlorophenyl increases lipophilicity
3d Pyrazole R1=Ph, R2=4-F-Ph, R3=4-CN-Ph 71 181–183 Fluorine improves metabolic stability

Comparison with Target Compound :

  • Carboxamide Group: The 3,4-dimethoxyphenyl substituent in the target compound introduces electron-donating methoxy groups, which may improve solubility over the cyano or chloro substituents in 3a–3e .

Pyrazolo[3,4-b]Pyridine Analogs ()

  • N-(5-Chloro-2,4-Dimethoxyphenyl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ():
    • Shares the pyrazolo[3,4-b]pyridine core.
    • Key Differences :
  • Substituents at positions 3 and 6 are methyl groups (vs. 3-methyl in the target compound).
  • The carboxamide is linked to a 5-chloro-2,4-dimethoxyphenyl group, altering electronic properties compared to the 3,4-dimethoxyphenyl group in the target compound .

  • N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (): Features ethyl and methyl groups on the pyrazole ring.

Pyrazole-Based Cannabinoid Receptor Antagonists ()

  • 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide (): Activity: Cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM). Key Difference: Pyrazole core (vs. pyrazolo[3,4-b]pyridine) and substitution with dichlorophenyl/pyridylmethyl groups. The target compound’s fused core may offer improved binding affinity for non-CB1 targets .

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, CN) : Increase melting points and lipophilicity (e.g., 3b mp = 171–172°C vs. 3d mp = 181–183°C) .
  • Methoxy Groups : Enhance solubility via hydrogen bonding, as seen in the target compound’s 3,4-dimethoxyphenyl group .

Biological Activity

4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo-pyridine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and specific case studies highlighting its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the pyrazolo-pyridine core followed by the introduction of substituents such as the 4-chloro and 3,4-dimethoxyphenyl groups. The final compound can be purified through recrystallization or chromatography techniques.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo-pyridine derivatives, including the compound . For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • Mechanism of Action : It is believed to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.
Cell Line IC50 (µM) Effect
MDA-MB-23110.5Inhibition of proliferation
HepG212.3Induction of apoptosis

Antiviral Activity

The compound has shown promising antiviral properties against several viruses:

  • Mechanism : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral entry into host cells.
  • Case Study : In a study evaluating its effectiveness against hepatitis viruses, it demonstrated significant antiviral activity at low concentrations.
Virus EC50 (µg/mL) Activity
Hepatitis A Virus20Moderate inhibition
Vesicular Stomatitis Virus15Strong inhibition

Case Studies

  • Anticancer Study : A study involving the administration of this compound in xenograft models showed a significant reduction in tumor size compared to control groups. The results indicated a potential for this compound as a therapeutic agent in oncology.
  • Antiviral Efficacy : Another research focused on its effect on viral load in infected cell cultures. Results indicated a reduction in viral titers by over 60% when treated with the compound at optimal concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole and pyridine derivatives. Key steps include cyclization to form the pyrazolo[3,4-b]pyridine core, followed by carboxamide coupling. Optimization focuses on:

  • Catalysts : Use Pd-based catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
  • Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >85% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; pyrazole ring protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Detect functional groups (amide C=O stretch ~1650 cm⁻¹; aromatic C-Cl ~750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.12) .

Q. How does the presence of chloro and methoxy substituents influence the compound's stability?

  • Methodological Answer :

  • Chloro Substituent : Enhances electrophilicity but may reduce hydrolytic stability. Store under anhydrous conditions to prevent degradation .
  • Methoxy Groups : Improve solubility in organic solvents but can oxidize under prolonged light exposure. Use amber vials and antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How can computational methods be integrated into the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
  • Reaction Path Optimization : Combine computational reaction path searches (e.g., GRRM) with experimental validation to reduce trial-and-error .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify confounding factors in in vivo studies .
  • Dose-Response Validation : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What strategies are effective in resolving low crystallinity issues for X-ray diffraction studies?

  • Methodological Answer :

  • Crystallization Screening : Test solvent mixtures (e.g., DCM/methanol) via vapor diffusion to obtain single crystals .
  • Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions improves crystal lattice formation .
  • Additive Screening : Use co-crystallizing agents (e.g., crown ethers) to stabilize molecular packing .

Q. How can solvent systems be optimized for large-scale synthesis while maintaining environmental compliance?

  • Methodological Answer :

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Process Simulation : Use Aspen Plus® to model solvent recovery and reduce waste .
  • Catalyst Recycling : Immobilize catalysts on silica supports to minimize heavy metal contamination .

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